molecular formula C10H10N2O2 B3021627 [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol CAS No. 916766-84-2

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

Cat. No.: B3021627
CAS No.: 916766-84-2
M. Wt: 190.2 g/mol
InChI Key: ZBIYTANHMLGZFB-UHFFFAOYSA-N
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Description

[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol: is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have shown inhibitory potency against various enzymes and receptors such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), Histone Deacetylase (HDAC), Rearranged during Transfection (RET) kinase, Penicillin-Binding Protein (PBP2a), efflux pump, cyclooxygenases (COX-1 and COX-2), and butyrylcholinesterase (BChE) as well as affinity to σ 1, σ 2, orexin, kappa opioid (KOR) and estradiol (ER) receptors .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes in the biological functions of these targets . For instance, they can inhibit the activity of certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways due to their interaction with different enzymes and receptors . For example, they can inhibit the activity of enzymes involved in the synthesis of certain biochemical compounds, thereby affecting the production of these compounds .

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities . For instance, certain 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a carboxylic acid with an amidoxime under dehydrating conditions to form the oxadiazole ring . The phenylmethanol group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to derivatives with potentially different properties.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole derivatives . This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIYTANHMLGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919602
Record name [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-84-2, 91673-13-1
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916766-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanaminium, 2-amino-N-(2-aminoethyl)-N-(2-hydroxyethyl)-N-methyl-, N,N'-bis(hydrogenated tallow acyl) derivs., chlorides
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.085.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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